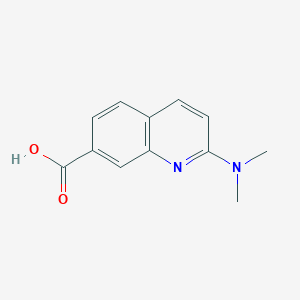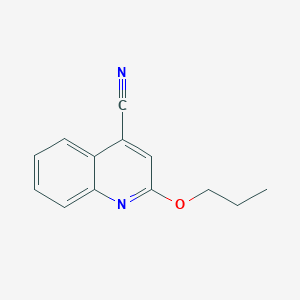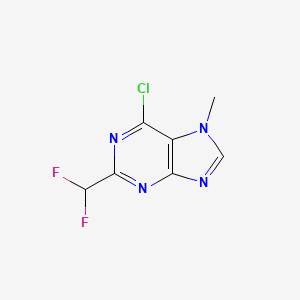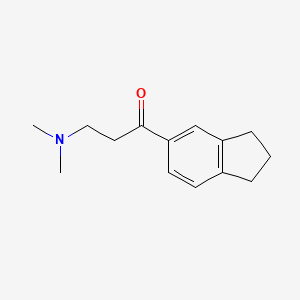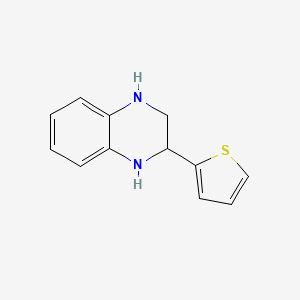
3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine is a heterocyclic compound with the molecular formula C9H11ClN2O2 This compound features a pyridazine ring substituted with a chlorine atom at the 3-position and a tetrahydro-2H-pyran-3-yloxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine typically involves the reaction of 3-chloropyridazine with tetrahydro-2H-pyran-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridazine derivative, while oxidation can produce a pyridazine N-oxide .
Scientific Research Applications
3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde
- 4-Chloro-3-((tetrahydro-2H-pyran-2-yl)oxy)pyridazine
Uniqueness
3-Chloro-5-((tetrahydro-2H-pyran-3-yl)oxy)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective .
Properties
CAS No. |
1346691-42-6 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-chloro-5-(oxan-3-yloxy)pyridazine |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-4-8(5-11-12-9)14-7-2-1-3-13-6-7/h4-5,7H,1-3,6H2 |
InChI Key |
HVSWQGFKSVNHOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)OC2=CC(=NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


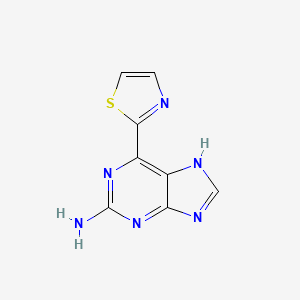
![N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide](/img/structure/B11889196.png)
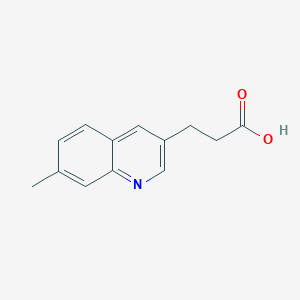
![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)

![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)

